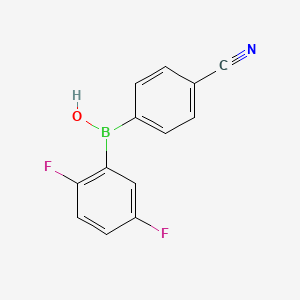
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid is an organoboron compound that features a boron atom bonded to a 4-cyanophenyl group and a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)(2,5-difluorophenyl)borinic acid typically involves the reaction of 4-cyanophenylboronic acid with 2,5-difluorophenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an aqueous or organic solvent, and the temperature is maintained between 80-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and maximize yield. The use of automated systems for monitoring and controlling reaction parameters ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an organic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)(2,5-difluorophenyl)borinic acid in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This is followed by the formation of a carbon-carbon bond between the phenyl groups. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenylboronic acid
- 2,5-Difluorophenylboronic acid
- Phenylboronic acid
Uniqueness
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid is unique due to the presence of both a cyano group and two fluorine atoms on the phenyl rings. This combination imparts distinct electronic properties, making it highly effective in specific cross-coupling reactions compared to its analogs .
Properties
CAS No. |
872495-72-2 |
|---|---|
Molecular Formula |
C13H8BF2NO |
Molecular Weight |
243.02 g/mol |
IUPAC Name |
(4-cyanophenyl)-(2,5-difluorophenyl)borinic acid |
InChI |
InChI=1S/C13H8BF2NO/c15-11-5-6-13(16)12(7-11)14(18)10-3-1-9(8-17)2-4-10/h1-7,18H |
InChI Key |
OMCSLFVSHAHLGF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C#N)(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
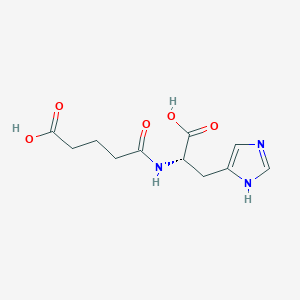

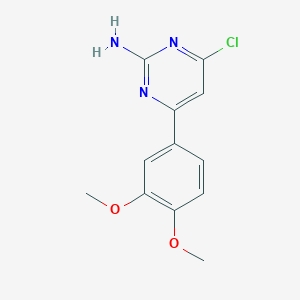
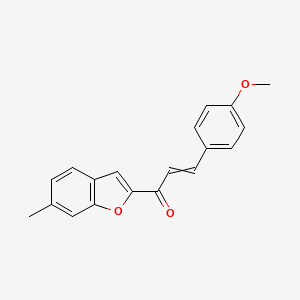

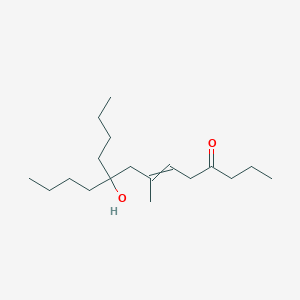
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
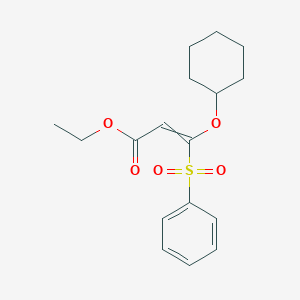
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
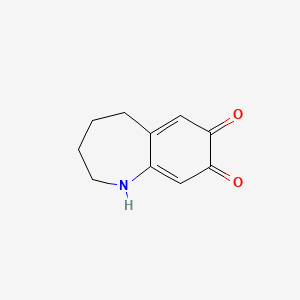
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
